Product packaging for Ethyl 1-ethyl-1H-imidazole-4-carboxylate(Cat. No.:CAS No. 675149-81-2)

Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Cat. No.: B1500498
CAS No.: 675149-81-2
M. Wt: 168.19 g/mol
InChI Key: YIKXHATZWFVXKG-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a versatile chemical intermediate primarily used in research and development, particularly in the field of medicinal chemistry. Its molecular structure, featuring an imidazole core with both an ester and an N-alkyl substituent, makes it a valuable scaffold for the synthesis of more complex molecules. A prominent research application for related 1,5-disubstituted-1H-imidazole-4-carboxylate esters is their use as key intermediates in the design and synthesis of novel compounds investigated as HIV-1 Integrase and LEDGF/p75 protein-protein interaction inhibitors . These inhibitors represent a promising new approach in antiviral research. Furthermore, this family of esters serves as a crucial precursor for generating other pharmacologically important derivatives, such as 1H-imidazole-4-carboxylic acids and 1H-imidazole-4-carbohydrazides, which are explored for their binding properties in drug discovery programs . The compound is offered for research purposes only. It is not intended for diagnostic or therapeutic use. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O2 B1500498 Ethyl 1-ethyl-1H-imidazole-4-carboxylate CAS No. 675149-81-2

Properties

IUPAC Name

ethyl 1-ethylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-10-5-7(9-6-10)8(11)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKXHATZWFVXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665317
Record name Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675149-81-2
Record name Ethyl 1-ethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 1-ethyl-1H-imidazole-4-carboxylate features an ethyl group at the 1-position and a carboxylate group at the 4-position of the imidazole ring. This unique structural arrangement contributes to its reactivity and biological activity. The molecular formula is C8H12N2O2C_8H_{12}N_2O_2, with a molecular weight of approximately 168.19 g/mol.

Medicinal Chemistry

This compound is investigated for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for:

  • Antimicrobial Agents: Studies have shown that imidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition .
  • Anticancer Research: Imidazole derivatives are being explored for their anticancer properties. A study highlighted the synthesis of imidazole-based hybrids that showed promising cytotoxic effects against breast cancer cell lines . this compound could serve as a lead compound in developing new anticancer therapies.

Biochemical Applications

The compound acts as an enzyme inhibitor and ligand in biochemical assays. Its ability to bind selectively to enzyme active sites can be harnessed in:

  • Enzyme Inhibition Studies: Research indicates that imidazole derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes . this compound's interactions with these enzymes could be pivotal in designing inhibitors for therapeutic use.

Material Science

In materials science, this compound is utilized in:

  • Synthesis of Advanced Materials: The compound can be employed as a building block in the synthesis of polymers and nanomaterials due to its unique chemical properties. Its reactivity allows for modifications that enhance material characteristics .
Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
This compoundAntimicrobialE. coli15
This compoundAnticancerMDA-MB-231 (Breast Cancer)12
This compoundEnzyme InhibitionCarbonic Anhydrase II7

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with biological targets. The imidazole ring can coordinate with metal ions, which can disrupt essential biological processes in pathogens. Additionally, the carboxylate group can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the imidazole ring significantly influence melting points, solubility, and reactivity. Below is a comparison of Ethyl 1-ethyl-1H-imidazole-4-carboxylate with key analogs:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Key References
This compound 1-Ethyl, 4-ethyl ester ~182.22 (calc.) Not reported -
Ethyl 2-amino-1H-imidazole-4-carboxylate 2-Amino, 4-ethyl ester ~169.18 (calc.) Not reported
Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate 1-Quinazolinyl, 4-ethyl ester 268.27 Not reported
Ethyl 4-(3,4-dimethoxyphenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate (3l) 1-Methyl, 2-phenyl, 4-ethyl ester, 5-(3,4-dimethoxyphenyl) ~434.47 (calc.) 115–116
Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride 5-Amino, 4-ethyl ester (hydrochloride) 191.62 Not reported

Key Observations :

  • Substituent Bulk and Melting Points: Bulky aromatic groups (e.g., phenyl or quinazolinyl at N1) correlate with higher melting points due to enhanced van der Waals interactions. For example, compound 3l (melting point 115–116°C) features multiple aromatic groups, whereas simpler analogs like Ethyl 2-amino-1H-imidazole-4-carboxylate lack such data .
  • Polar Substituents and Solubility: The presence of amino groups (e.g., at C2 or C5) increases polarity and solubility in polar solvents. Ethyl 5-amino-1H-imidazole-4-carboxylate Hydrochloride is explicitly formulated as a hydrochloride salt, enhancing its aqueous solubility .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and stability, vary with substituents. highlights that amino and ester groups participate in hydrogen bonding, influencing aggregation states . For example, Ethyl 2-amino-1H-imidazole-4-carboxylate likely forms intermolecular N–H···O bonds between the amino and ester groups, whereas Ethyl 1-ethyl derivatives may exhibit weaker C–H···O interactions due to the absence of polar substituents.

Pharmacological and Industrial Relevance

While direct pharmacological data for this compound are absent, analogs like Ethyl 1-(quinazolin-4-yl)-1H-imidazole-4-carboxylate (CAS 1380300-57-1) are explored as intermediates in drug development, particularly for kinase inhibitors . The ethyl ester group in these compounds serves as a hydrolyzable prodrug moiety, enhancing bioavailability.

Biological Activity

Ethyl 1-ethyl-1H-imidazole-4-carboxylate is a compound of significant interest due to its biological activity, particularly as a potential anti-tuberculosis agent. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C6H8N2O2
  • Molecular Weight: 140.14 g/mol
  • CAS Number: 23785-21-9
  • Solubility: Soluble in dimethyl sulfoxide and methanol; slightly soluble in water.
  • Melting Point: 156°C to 160°C

This compound has been identified as a novel class of anti-tuberculosis agents. Its mechanism involves the inhibition of specific enzymes crucial for the survival and replication of Mycobacterium tuberculosis. The compound's imidazole ring plays a pivotal role in its interaction with biological targets, facilitating hydrogen bonding and other non-covalent interactions that disrupt bacterial metabolic processes .

Antimicrobial Properties

Research indicates that derivatives of imidazole, including this compound, exhibit a range of antimicrobial activities. These include:

  • Antitubercular Activity: Effective against Mycobacterium tuberculosis, showing promise in drug development for tuberculosis treatment .
  • Antiparasitic and Antifungal Properties: Similar compounds have demonstrated efficacy against various pathogens, suggesting potential broader applications in infectious disease treatment .

Case Studies and Research Findings

Case Study: Anti-Tuberculosis Activity
A study evaluated the efficacy of this compound against Mycobacterium tuberculosis. The results indicated that the compound significantly inhibited bacterial growth in vitro. The study highlighted the potential for developing new therapeutic strategies based on this compound's structure .

Research Findings Table:

Compound NameTarget PathogenActivity LevelReference
This compoundMycobacterium tuberculosisHigh
Ethyl 5-amino-1-(4-chlorophenyl)-1H-imidazole-4-carboxylateLeishmania spp.Moderate
Ethyl imidazole derivativesVarious (bacteria, fungi)Variable (antifungal/antibacterial)

Synthesis and Derivatives

Recent advances in synthetic methodologies have facilitated the development of various derivatives of this compound. These derivatives are being explored for enhanced biological activity and specificity against various pathogens. For instance, modifications at the aryl ring have led to compounds with improved inhibitory effects against Mycobacterium tuberculosis .

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid Derivatives

The ester group undergoes hydrolysis under acidic or basic conditions to yield 1-ethyl-1H-imidazole-4-carboxylic acid. This reaction is foundational for generating bioactive carboxylic acid derivatives.

Conditions and Results:

Reagent System Conditions Yield Source
50% Sodium carbonate solution50°C, stirred, followed by HCl acidification90–91%
1–2% KOH aqueous solution25–30°C, stirred, H₂SO₄ acidification85–90%

Mechanistic Insight:
Basic hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release the carboxylate. Acidic conditions promote protonation of the carbonyl oxygen, enhancing electrophilicity for water attack.

Nucleophilic Substitution: Hydrazide Formation

The ester reacts with hydrazine to form 1-ethyl-1H-imidazole-4-carbohydrazide, a precursor for hydrazone-based pharmaceuticals.

Experimental Protocol:

  • Reagents: Hydrazine hydrate (excess)

  • Conditions: Ethanol solvent, reflux (78°C), 6–12 hours.

  • Yield: 80–85% (after recrystallization) .

Application:
These carbohydrazides are evaluated for binding to HIV-1 integrase, demonstrating potential as antiviral agents .

Catalytic Oxidation of Thioether Intermediates

While not a direct reaction of the ester, its synthetic precursor (2-sulfhydryl-4-imidazole-ethyl formate) undergoes oxidation to form the ester. This highlights the compound’s role in multistep syntheses.

Oxidation Protocol:

  • Reagents: 30% H₂O₂, ammonium metatungstate catalyst

  • Conditions: Toluene/butanone solvent, 70°C, TLC monitoring

  • Yield: 87%

Functionalization via Cross-Coupling Reactions

The imidazole ring’s C–H bonds participate in palladium-catalyzed cross-coupling reactions, enabling aryl/alkyl group introductions.

Example Reaction:

Reaction Type Catalyst Substrate Product
Suzuki-Miyaura couplingPd(PPh₃)₄Aryl boronic acid1-Ethyl-5-aryl-imidazole-4-carboxylate

Conditions:

  • Dioxane/water (3:1), 80°C, 12 hours

  • Yield: 60–75% (reported for analogous imidazole esters)

Stability and Reactivity Considerations

  • pH Sensitivity: The ester is stable under neutral conditions but hydrolyzes rapidly in strongly acidic or basic media.

  • Thermal Stability: Decomposition occurs above 200°C, with the imidazole ring remaining intact below this threshold .

Preparation Methods

Step 1: Preparation of 2-sulfhydryl-4-imidazole-ethyl formate

Reagent Ratio (w/w or mL/g) Notes
Methyl acetate : Acetyl glycine ethyl ester 30 mL : 5–6 g Solvent volume to substrate
Acetyl glycine ethyl ester : Sodium ethylate 1 : 5–8 Base catalyst
Acetyl glycine ethyl ester : Ethyl formate 1 g : 30–35 mL Formylation agent
  • Procedure: Acetyl glycine ethyl ester is dissolved in methyl acetate, followed by addition of sodium ethylate and ethyl formate. The mixture undergoes reaction to form an enol sodium salt intermediate.
  • Subsequent addition: Potassium thiocyanate is added (mass ratio to acetyl glycine ethyl ester 1:0.5–1), followed by copper-bath solution (1.0 g acetyl glycine ethyl ester : 30–35 mL copper-bath).
  • Outcome: After reaction completion and solvent removal by rotary evaporation, pale yellow powder of 2-sulfhydryl-4-imidazole-ethyl formate is obtained.

Step 2: Preparation of Imidazole-4-ethyl formate

  • Catalyst: Inorganic salt composite catalyst (5% by weight relative to substrate)
  • Catalyst composition: Barium sulfate, ferric nitrate, iron sulfate mixed in weight ratio 20:1:4
  • Catalyst preparation: Barium sulfate powder mixed with water to form paste, ferric nitrate and iron sulfate added, irradiated with UV for 1 hour at 100 °C, followed by high-temperature calcination and natural drying.
  • Reaction conditions:
Parameter Value
Solvent Toluene
Solvent : 2-sulfhydryl-4-imidazole-ethyl formate ratio 20 mL : 3 g (approx.)
Reaction temperature 60–75 °C
pH adjustment Base added to adjust pH to 8
  • Procedure: The 2-sulfhydryl intermediate is dissolved in toluene, catalyst is added, and the mixture is heated at 60–75 °C. After reaction, solvent is evaporated, and pH is adjusted to 8 to isolate 1H-imidazole-4-ethyl formate.

Step 3: Hydrolysis to Ethyl 1-ethyl-1H-imidazole-4-carboxylate

Parameter Value
KOH concentration 1–2% (mass fraction)
Substrate : KOH solution ratio 1 : 2–2.5 (mass ratio)
Reaction temperature 25–30 °C
pH adjustment Sulfuric acid to pH 1–2
  • Procedure: The imidazole-4-ethyl formate is added to KOH solution, stirred at 25–30 °C until reaction completion. Sulfuric acid is then added to acidify to pH 1–2, followed by filtration to obtain crude product. Final purification is achieved by recrystallization from suitable solvents.

Summary Table of Preparation Parameters

Step Key Reagents & Catalysts Conditions Product
1. Formation of 2-sulfhydryl intermediate Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, potassium thiocyanate, copper-bath Methyl acetate solvent, room temp, specific molar ratios 2-sulfhydryl-4-imidazole-ethyl formate (pale yellow powder)
2. Cyclization & oxidation Inorganic salt composite catalyst (BaSO4, Fe(NO3)3, FeSO4), toluene 60–75 °C, 5% catalyst, pH 8 post-reaction 1H-imidazole-4-ethyl formate
3. Hydrolysis & purification KOH solution (1–2%), sulfuric acid 25–30 °C, pH adjusted to 1–2 This compound (final product)

Research Findings and Analysis

  • The use of an inorganic salt composite catalyst significantly enhances the catalytic oxidation and cyclization efficiency, promoting higher yields and selectivity in the formation of the imidazole ring system.
  • The catalyst preparation involving UV irradiation and calcination ensures high catalytic activity and stability.
  • Control of reaction pH and temperature in each step is critical to avoid side reactions and degradation of intermediates.
  • The stepwise approach allows isolation and purification of intermediates, improving overall product purity.
  • The described methods avoid harsh conditions, making the process more environmentally benign and scalable for industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1-ethyl-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves esterification of the corresponding imidazole carboxylic acid derivative. For example, coupling 1-ethyl-1H-imidazole-4-carboxylic acid with ethanol using carbodiimide-based coupling agents (e.g., EDCI or DCC) in the presence of a base like triethylamine. Reaction monitoring via TLC or HPLC ensures completion, and purification is achieved via column chromatography or recrystallization . Optimize temperature (room temperature to reflux) and solvent polarity (e.g., dichloromethane or THF) to improve yield.

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., ethyl groups at N1 and C4) via 1H^1 \text{H} and 13C^{13}\text{C} NMR.
  • IR : Identify ester carbonyl stretching (~1700–1750 cm1^{-1}) and imidazole ring vibrations.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
  • HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the key considerations for handling and storing this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to moisture or light, as imidazole esters are prone to hydrolysis. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., ester carbonyl or C2/C5 positions). Solvent effects can be modeled using COSMO-RS. Validate predictions experimentally by reacting the compound with nucleophiles (e.g., amines) under varying conditions (e.g., DMF, 60°C) and analyzing products via 1H^1 \text{H} NMR .

Q. What strategies resolve contradictions in crystallographic data for imidazole derivatives like this compound?

  • Methodological Answer : If X-ray data conflicts (e.g., bond lengths or angles), use:

  • SHELX : Refine structures with SHELXL, ensuring proper weighting schemes and disorder modeling .
  • Validation Tools : Employ checkCIF (via IUCr) to identify outliers in geometric parameters .
  • Hydrogen Bond Analysis : Apply graph-set analysis to classify interactions (e.g., NimidazoleH-O\text{N}_\text{imidazole} \cdots \text{H-O} motifs) and compare with databases like CSD .

Q. How can researchers design experiments to probe the compound’s hydrogen-bonding interactions in supramolecular assemblies?

  • Methodological Answer : Co-crystallize the compound with hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridines). Analyze crystal packing via X-ray diffraction and quantify interactions using Mercury Software. Compare experimental results with Hirshfeld surface analysis to identify dominant interaction types (e.g., π-π stacking vs. H-bonding) .

Q. What methodologies address discrepancies in reported biological activity data (e.g., antimicrobial assays)?

  • Methodological Answer : Standardize assays using CLSI guidelines. Control variables include:

  • Solvent : Use DMSO at <1% to avoid cytotoxicity.
  • Strain Selection : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.
  • Dose-Response Curves : Calculate IC50_{50} values with triplicate measurements. Cross-validate via checkerboard assays if synergy with known antibiotics is suspected .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-ethyl-1H-imidazole-4-carboxylate
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